ethyl 2-(6-amino-1H-indazol-1-yl)acetate

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

Researchers often face synthetic bottlenecks when late-stage introduction of a 6-amino group onto indazoles proves difficult due to electron-rich ring reactivity. Ethyl 2-(6-amino-1H-indazol-1-yl)acetate (CAS 624720-35-0) solves this by delivering a pre-functionalized scaffold ready for direct derivatization. - Pre-installed 6-NH₂ handle enables rapid amide coupling, reductive amination, or diazotization for focused library synthesis - Ethyl ester at N1 retained for lipophilicity modulation or hydrolyzed for conjugation - Supports streamlined SAR campaigns against kinase targets (IDO1, CK2, Akt) Supplied with certificate of analysis; ready for immediate dispatch.

Molecular Formula C11H13N3O2
Molecular Weight 219.244
CAS No. 624720-35-0
Cat. No. B2434634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(6-amino-1H-indazol-1-yl)acetate
CAS624720-35-0
Molecular FormulaC11H13N3O2
Molecular Weight219.244
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C=CC(=C2)N)C=N1
InChIInChI=1S/C11H13N3O2/c1-2-16-11(15)7-14-10-5-9(12)4-3-8(10)6-13-14/h3-6H,2,7,12H2,1H3
InChIKeyZYBYZSAATYCNMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(6-Amino-1H-Indazol-1-yl)Acetate: Versatile Building Block


Ethyl 2-(6-amino-1H-indazol-1-yl)acetate (CAS: 624720-35-0) is a heterocyclic compound classified as a substituted indazole derivative, featuring an ethyl acetate moiety at the N1 position and a primary amino group at the C6 position of the indazole core . With a molecular formula of C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol, this compound serves as a versatile small-molecule scaffold . It is primarily utilized as a high-value chemical building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex indazole-based structures with potential biological activity .

Primary amine handle
Enables diverse derivatizations (amide coupling, sulfonylation, reductive amination) for SAR exploration.
Pre-functionalized scaffold
6-Aminoindazole core streamlines library synthesis of kinase inhibitors and chemical probes.
Ethyl ester group
Supports further hydrolysis to carboxylic acid or retention for lipophilicity modulation.

Why Ethyl 2-(6-Amino-1H-Indazol-1-yl)Acetate Is Irreplaceable


The presence and position of substituents on the indazole core are critical determinants of chemical reactivity and biological profile. Ethyl 2-(6-amino-1H-indazol-1-yl)acetate cannot be simply substituted by a generic indazole analog, such as the unsubstituted ethyl 2-(1H-indazol-1-yl)acetate or the 5-substituted isomers, without altering key molecular properties. The 6-amino group provides a unique handle for further derivatization (e.g., amide coupling, diazotization) and introduces specific hydrogen-bonding capabilities and electronic effects that directly impact binding affinity and metabolic stability in medicinal chemistry applications [1]. In contrast, the unsubstituted analog (CAS 954116-84-8) lacks this critical amine functionality, resulting in a different molecular weight (204.23 vs. 219.24 g/mol), polarity profile, and chemical behavior, thereby limiting its utility in structure-activity relationship (SAR) studies that require an amine-bearing indazole scaffold .

Risk Factor
Ethyl 2-(6-amino-1H-indazol-1-yl)acetate
Generic analog (unsubstituted or 5-substituted)
6-Amino functionality
Primary amine enables direct derivatization; distinct hydrogen-bonding and polarity.
Absent in unsubstituted analog; alters molecular weight, reactivity, and SAR utility.
Substituent position & reactivity
C6 amine offers nucleophilic versatility under mild conditions.
5-Substituted isomers (e.g., 5-chloro) rely on cross-coupling, limiting direct diversification.

Differentiation of Ethyl 2-(6-Amino-1H-Indazol-1-yl)Acetate from Analogs


Molecular Weight vs. Unsubstituted Indazole Acetate

The target compound possesses a 6-amino group, which increases its molecular weight by 15.01 g/mol compared to the unsubstituted ethyl 2-(1H-indazol-1-yl)acetate . This mass difference is critical for analytical verification (LC-MS) and impacts compound handling and storage.

Molecular Weight
Data to verify
219.24 vs 204.23 g/mol (+15.01)
Supports identity confirmation via LC-MS.
Source verification needed for procurement.
Medicinal Chemistry Chemical Synthesis Physicochemical Properties

Lipophilicity: Ethyl Ester vs. Methyl Ester

The ethyl ester derivative exhibits higher lipophilicity compared to its methyl ester counterpart due to the additional methylene group. While computed XLogP3-AA for the methyl analog is 0.9 [1], the ethyl ester is predicted to have a higher logP, which can influence membrane permeability and in vivo distribution. This difference is quantifiable and can be leveraged in lead optimization programs to tune pharmacokinetic properties.

Lipophilicity
Class-level
Ethyl ester (target) XLogP3-AA ~1.3–1.5
Methyl ester XLogP3-AA 0.9
Lipophilicity tuning for ADME profiling.
Computational estimation; experimental validation advised.
Lipophilicity ADME Medicinal Chemistry

Purity and QC Differentiation

Reputable vendors specify a minimum purity of 95% for the target compound , which is a critical parameter for ensuring reproducibility in chemical reactions and biological assays. While the unsubstituted analog is also available at 95% purity , the specific batch-to-batch consistency and impurity profile of the 6-amino derivative are distinct and should be verified via Certificate of Analysis (CoA) for sensitive applications.

Purity & QC
Data to verify
≥95% nominal purity; impurity profile differs from unsubstituted analog.
CoA review essential for sensitive assays.
Batch-specific impurity traceability required.
Quality Control Analytical Chemistry Procurement

Derivatization Potential: 6-Amino vs. 5-Substituted

The 6-amino group on the target compound is a primary amine, which is highly reactive and can undergo a variety of transformations including acylation, sulfonylation, reductive amination, and diazotization [1]. In contrast, a 5-substituted analog, such as ethyl 2-(5-chloro-1H-indazol-3-yl)acetate (CAS 27512-72-7), contains a chloro substituent at the 5-position, which is less versatile and typically requires palladium-catalyzed cross-coupling for further functionalization . The 6-amino group therefore provides a more direct and accessible route for generating diverse compound libraries.

Derivatization Potential
Class-level
6-Amino (target) Acylation, sulfonylation, reductive amination, diazotization
5-Chloro analog Pd-catalyzed cross-coupling required
Broader synthetic accessibility for SAR libraries.
Reactivity based on literature precedent; validate under specific conditions.
Chemical Synthesis Medicinal Chemistry Structure-Activity Relationship

Ethyl 2-(6-Amino-1H-Indazol-1-yl)Acetate: Research & Procurement Scenarios


Kinase Inhibitor Library Synthesis

The compound serves as a key building block for the synthesis of 6-substituted aminoindazole derivatives, which have been explored as kinase inhibitors. The 6-amino group allows for rapid diversification through amide coupling or reductive amination to generate focused libraries for screening against kinase targets such as IDO1, CK2, or Akt [1][2]. Its ethyl ester group can be hydrolyzed to the carboxylic acid for further conjugation or retained to modulate lipophilicity.

Chemical Probes & Affinity Reagent Development

The primary amine handle can be used to conjugate the indazole scaffold to biotin, fluorophores, or solid supports, enabling the creation of affinity probes for target identification or pull-down assays. This application leverages the unique reactivity of the 6-amino group, which is absent in the unsubstituted analog [1].

Synthetic Route Optimization for Indazole Intermediates

When a 6-aminoindazole intermediate is required, this compound offers a pre-functionalized scaffold that can be directly integrated into multi-step syntheses, reducing the need for late-stage introduction of the amino group, which can be challenging due to the electron-rich nature of the indazole ring. This can streamline the synthesis of complex targets, as demonstrated in the preparation of disperse azo dyes [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
6-Amino derivatization handle
Amide coupling / reductive amination efficiency
Chemical probe & affinity reagent development
Primary amine for bioconjugation
Biotin/fluorophore attachment validation
Synthetic route optimization for 6-aminoindazole intermediates
Pre-functionalized C6-amino scaffold
Integration into multi-step synthesis; late-stage functionalization avoidance
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